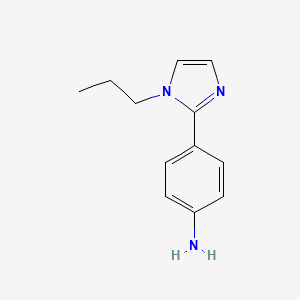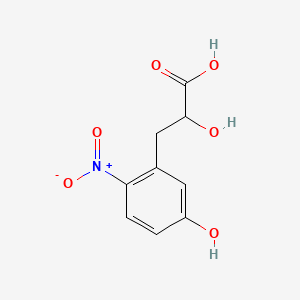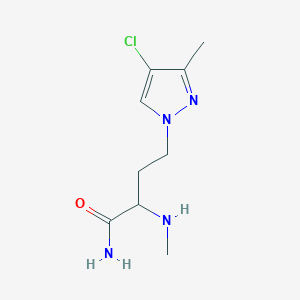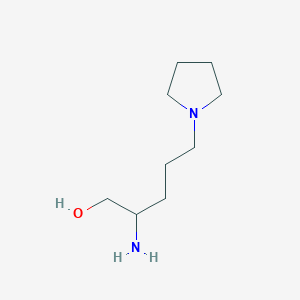
3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 3-(2,4-Difluorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2,4-Difluorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of difluorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of fluorinated organic molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The presence of the difluorophenyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new polymers and coatings.
作用機序
The mechanism of action of 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The hydroxypropanoic acid moiety can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
- 3-(2,4-Difluorophenyl)propionic acid
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
Comparison: Compared to 3-(2,4-Difluorophenyl)-3-hydroxypropanoic acid, these similar compounds may differ in their chemical reactivity and biological activity. For example, 3-(2,4-Difluorophenyl)propionic acid lacks the hydroxy group, which can affect its solubility and reactivity. 3,4-Difluorophenylacetic acid has a different carbon chain length, which can influence its physical properties. 3,4-Difluorophenylboronic acid contains a boronic acid group, making it useful in cross-coupling reactions but with different reactivity compared to the hydroxypropanoic acid derivative.
特性
分子式 |
C9H8F2O3 |
|---|---|
分子量 |
202.15 g/mol |
IUPAC名 |
3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChIキー |
OZDYQTGVGYWBLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)

![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13534865.png)

![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)


![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid](/img/structure/B13534929.png)
